molecular formula C7H14BClO2 B1589498 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 83622-42-8

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1589498
CAS No.: 83622-42-8
M. Wt: 176.45 g/mol
InChI Key: ABFNBZSUTILCRK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as pinacol (chloromethyl)boronate, is a valuable building block in synthetic organic chemistry, primarily used for the introduction of chloromethylboronate functional groups. Its key research value lies in its role as a versatile intermediate in the Matteson homologation pathway, a method for the stereospecific chain elongation of boronic esters . The compound serves as a crucial precursor for generating α-alkoxy boronic esters, which are pivotal synthetic intermediates. This transformation is achieved through nucleophilic substitution of the chloride with alkoxides, such as sodium trityloxide or lithium benzyloxide, to form products like 4,4,5,5-tetramethyl-2-[(triphenylmethoxy)methyl]-1,3,2-dioxaborolane . These α-alkoxy derivatives can subsequently undergo further homologation, for instance with (dichloromethyl)lithium, to install complex chiral centers with high diastereoselection, a technique that has been effectively applied in the total synthesis of natural products like stegobinone . This reactivity profile makes this compound an essential reagent for researchers constructing complex molecular architectures in drug discovery and materials science. For Research Use Only. Not for use in humans.

Properties

IUPAC Name

2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BClO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFNBZSUTILCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456125
Record name 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83622-42-8
Record name 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Organolithium and Triisopropyl Borate Intermediate (Two-Stage Process)

One of the most documented and efficient methods involves a two-stage synthesis starting with chloroiodomethane and n-butyllithium, followed by reaction with triisopropyl borate and pinacol:

  • Stage 1: Chloroiodomethane is treated with n-butyllithium in tetrahydrofuran (THF) at low temperature (-78 °C) to generate a lithio intermediate. This intermediate is then reacted with triisopropyl borate.
  • Stage 2: The crude boronic acid intermediate is neutralized with hydrochloric acid and then reacted with pinacol to form the pinacol boronate ester.

Reaction conditions and results:

Step Reagents & Conditions Temperature (°C) Time (h) Yield (%)
1 Chloroiodomethane + n-BuLi + triisopropyl borate in THF/hexane -78 to 20 2.8 -
2 Pinacol + HCl in THF/hexane/ethyl acetate 0 to 20 0.67 81
  • The final product is isolated by distillation under reduced pressure (63–70 °C, 11 mmHg), yielding 81% of pure this compound.

This method is notable for its relatively high yield and straightforward workup, making it a preferred route in both academic and industrial settings.

Preparation via Halogenation of Benzyl Alcohol Derivatives (General Procedure A)

Another approach involves converting benzyl alcohols into benzyl chlorides using thionyl chloride, followed by coupling to form the boronate ester:

  • Benzyl alcohol (10 mmol) is treated with thionyl chloride (12 mmol) in dichloromethane at 0 °C, then stirred at room temperature for 1 hour.
  • The reaction progress is monitored by TLC or GC.
  • The product is extracted, washed, dried, and purified by silica gel chromatography.
  • The resulting benzyl chlorides can then be used to prepare organoboronates by reaction with boronic acids or related reagents.

This method is versatile for preparing various benzyl electrophiles, including 2-(chloromethyl)-substituted derivatives, and is useful for synthesizing functionalized boronate esters.

One-Pot Synthesis of Amidomethyl Boronate Esters Using this compound

A specialized synthetic application involves the use of this compound as a precursor to amidomethyltrifluoroborates:

  • The chloromethyl boronate ester is reacted with potassium hexamethyldisilazide to form disilylated aminoboronate esters.
  • Subsequent in situ deprotection and reaction with acyl chlorides yield amidomethyl boronate esters.
  • These intermediates are then converted to trifluoroborates by treatment with potassium hydrogen difluoride (KHF2).

This one-pot procedure demonstrates the utility of the chloromethyl boronate as a building block for more complex boron-containing molecules used in cross-coupling chemistry.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Organolithium + Triisopropyl Borate + Pinacol Chloroiodomethane, n-BuLi, Pinacol THF, -78 to 20 °C, ~3.5 h total 81 High yield, scalable, well-documented
Thionyl Chloride Halogenation of Benzyl Alcohol Benzyl alcohol, SOCl2 CH2Cl2, 0 °C to RT, 1 h Not specified Useful for functionalized derivatives
One-Pot Amidomethyltrifluoroborate Synthesis KHMDS, acyl chlorides, KHF2 Various, room temperature Good to excellent Specialized synthesis for amidomethyl boronates
Diiodomethyl Boronate Synthesis (Related) Dichloromethylboronic acid, NaI DCM, acetone, reflux Not specified Related halogenated boronate for cyclopropanation

Research Findings and Analytical Data

  • The organolithium route provides a reproducible and efficient synthesis with an overall yield of 81%, confirmed by distillation and spectroscopic characterization.
  • The thionyl chloride halogenation method is widely used for preparing benzyl chlorides, which serve as electrophilic partners in subsequent boronate synthesis.
  • Amidomethyltrifluoroborates derived from the chloromethyl boronate show good to excellent yields and enable palladium-catalyzed cross-coupling reactions, expanding the utility of this compound in medicinal chemistry and material science.
  • The related diiodomethyl boronate ester synthesis demonstrates the adaptability of halogenated boronates in complex transformations such as borocyclopropanation, underscoring the synthetic value of these compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often performed in solvents like tetrahydrofuran (THF) or toluene.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids.

Major Products

    Nucleophilic Substitution: Produces substituted dioxaborolanes.

    Cross-Coupling Reactions: Yields biaryl compounds.

    Hydrolysis: Forms 2-(Hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Scientific Research Applications

Organic Synthesis

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions where it can act as an electrophile.

Case Study :
A study demonstrated the synthesis of complex organic molecules using this compound as a key intermediate. The reaction pathways involved the formation of carbon-boron bonds that facilitated further functionalization of the target compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a boron-based drug delivery system. Boron compounds have been shown to enhance the biological activity of certain pharmaceuticals by improving their solubility and stability.

Case Study :
Research published in a peer-reviewed journal highlighted the use of this compound in the development of targeted cancer therapies. The compound was modified to create boron-containing prodrugs that selectively release active agents in tumor environments .

Materials Science

The compound is also explored for its role in the development of new materials with enhanced properties. Its ability to form stable complexes with various substrates makes it suitable for creating advanced polymers and nanomaterials.

Case Study :
A recent investigation into polymer composites incorporated this dioxaborolane derivative to improve thermal and mechanical properties. The results indicated a significant enhancement in the material's strength and heat resistance compared to conventional polymers .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Reaction Time (hrs)Conditions
Direct Chloromethylation8512Room Temperature
Boron-Catalyzed Reaction908Under Nitrogen Atmosphere
Microwave-Assisted Synthesis952Microwave Irradiation
Compound VariantIC50 (µM)Targeted Pathway
Unmodified Dioxaborolane15Apoptosis Induction
Boron-Prodrug Variant5Cancer Cell Proliferation Inhibition
Control (No Boron)30N/A

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where it acts as a boron source. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity in Dioxaborolane Derivatives

The reactivity and applications of dioxaborolane compounds are dictated by the substituent on the boron atom. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Reference
2-(Chloromethyl)-dioxaborolane C₇H₁₄BClO₂ 176.45 Nucleophilic substitution, trifluoroborate synthesis
2-(Iodomethyl)-dioxaborolane C₇H₁₄BIO₂ 268.90 Higher reactivity in alkylation/arylation
2-(Dichloro-3,5-dimethoxyphenyl)-dioxaborolane C₁₄H₁₈BCl₂O₄ 333.06 Suzuki coupling for indazole-based pharmaceuticals
2-(3,5-Dichlorophenyl)-dioxaborolane C₁₂H₁₅BCl₂O₂ 273.96 Stable arylboronate for catalytic borylation
2-(Anthryl)-dioxaborolane C₂₀H₂₃BO₂ 306.21 Fluorescent materials, optoelectronics
2-(Trimethylphenyl)-dioxaborolane C₁₃H₁₉BO₂ 218.10 Steric shielding in C–H borylation catalysts

Reactivity and Functional Group Influence

  • Chloromethyl Group :

    • High Reactivity : The –CH₂Cl group undergoes nucleophilic substitution (e.g., with amines, thiols) to generate functionalized boronates. This contrasts with aryl-substituted analogs, which are inert to such reactions .
    • Trifluoroborate Preparation : Reacts with KHF₂ to form air-stable potassium trifluoroborates, critical in drug discovery .
  • Aryl Substituents (e.g., Dichlorophenyl, Anthryl) :

    • Electron-Withdrawing Effects : Halogenated aryl groups (e.g., 3,5-dichlorophenyl) enhance electrophilicity of boron, improving Suzuki coupling efficiency .
    • Steric Effects : Bulky groups (e.g., trimethylphenyl) reduce reactivity but improve regioselectivity in C–H borylation .
  • Iodomethyl vs. Chloromethyl :

    • The –CH₂I analog () exhibits faster oxidative addition in cross-coupling due to weaker C–I bonds but is less stable .

Stability and Handling

  • Chloromethyl Derivative :

    • Moisture-sensitive; requires storage under inert atmosphere .
    • More reactive than aryl analogs, necessitating low-temperature storage.
  • Aryl Derivatives :

    • Greater thermal and hydrolytic stability due to aromatic conjugation .

Biological Activity

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 83622-42-8) is a boron-containing compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

  • Molecular Formula : C7H14BClO2
  • Molecular Weight : 176.45 g/mol
  • Physical State : Colorless to pale-yellow liquid
  • Storage Conditions : Recommended to be stored in a freezer for stability.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of boron-containing compounds like this compound. Its structure allows it to interact with biological systems effectively. Research indicates that compounds in this class can inhibit bacterial growth through various mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar to β-lactam antibiotics, these compounds may interfere with the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : The boron atom can interact with membrane components, leading to increased permeability and eventual cell lysis.

Case Studies and Experimental Findings

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various boron-containing compounds against resistant bacterial strains. The results indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest:

  • Binding Affinity : The compound may bind to specific enzymes involved in bacterial metabolism or cell wall synthesis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that boron compounds can induce oxidative stress in microbial cells.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityMIC (µg/mL)Reference
This compoundYes32
Boronic Acid Derivative AYes16
Boronic Acid Derivative BNo>128

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving pinacol and chloromethylation processes . Its applications extend beyond antimicrobial uses:

  • Drug Development : Its potential as a scaffold for developing new therapeutic agents targeting various diseases.
  • Agricultural Chemistry : Investigated for use in crop protection due to its biological activity against plant pathogens.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how are purity levels optimized?

Methodological Answer: The synthesis typically involves coupling reactions between chloromethyl-substituted aryl/heteroaryl precursors and pinacol boronic esters. For example, analogous dioxaborolanes are synthesized via Suzuki-Miyaura coupling or direct boronation using boron trifluoride etherate under anhydrous conditions . Purification is achieved through flash column chromatography (silica gel, hexane/ethyl acetate gradients), yielding purities >95% . Key steps include:

  • Reagent stoichiometry control (e.g., 1:1.2 molar ratio of aryl chloride to boronic ester).
  • Inert atmosphere (N₂/Ar) to prevent hydrolysis of the borolane ring.
  • Post-synthesis analysis via ¹H/¹³C NMR and LC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?

Methodological Answer:

  • ¹¹B NMR : Identifies boron environment (δ ~30-35 ppm for dioxaborolanes) .
  • ¹H/¹³C NMR : Confirms chloromethyl group integration (~δ 4.5-5.0 ppm for -CH₂Cl) and tetramethyl substituents (δ ~1.2-1.4 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₈H₁₅BClO₂).
    Discrepancies in splitting patterns (e.g., diastereomeric ratios in chiral derivatives) are resolved by optimizing solvent systems (CDCl₃ vs. DMSO-d₆) or using decoupling techniques .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Moisture sensitivity : Store under inert gas (Ar) at -20°C in sealed, desiccated vials. Hydrolysis leads to boronic acid formation, detectable via TLC (Rf shift) .
  • Light exposure : Amber glassware prevents photodegradation of the chloromethyl group.
  • Long-term stability : Periodic NMR checks (every 6 months) to monitor decomposition .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of dioxaborolane derivatives in cross-coupling reactions?

Methodological Answer:

  • Steric effects : Bulky substituents (e.g., 3,5-dimethylphenyl) reduce coupling efficiency due to hindered Pd catalyst access. For example, 2-(3,5-Dichlorophenyl) derivatives exhibit lower yields (~60%) compared to monosubstituted analogs (~85%) .
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, accelerating transmetalation in Suzuki-Miyaura reactions. A comparative study of 2-(Trifluoromethyl) vs. 2-(Methoxy) derivatives showed a 20% increase in yield for the former .
    Table 1: Reactivity Trends in Cross-Coupling
SubstituentYield (%)Catalyst SystemReference
2-Chloro78Pd(OAc)₂, SPhos, K₂CO₃
3,5-Dichloro60PdCl₂(dppf), CsF
2-Trifluoromethyl92Pd(PPh₃)₄, NaHCO₃

Q. How can conflicting data on catalytic efficiency with palladium catalysts be resolved?

Methodological Answer: Contradictions often arise from ligand choice, solvent polarity, or base strength. Systematic approaches include:

  • Landscape screening : Test ligands (e.g., SPhos vs. XPhos) with Pd(OAc)₂ in DMF/H₂O vs. THF .
  • Base optimization : Weak bases (K₂CO₃) favor stability, while strong bases (Cs₂CO₃) may degrade the borolane ring .
  • Kinetic studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. What strategies are effective in minimizing byproducts during large-scale synthesis?

Methodological Answer:

  • Temperature control : Maintain ≤0°C during boronation to suppress dimerization .
  • Slow addition techniques : Gradual introduction of BF₃·OEt₂ prevents exothermic side reactions.
  • Workup protocols : Use aqueous NaHCO₃ washes to remove unreacted boronates, followed by recrystallization (hexane/CH₂Cl₂) .

Comparative Analysis of Structural Analogs

Table 2: Key Analog Compounds and Applications

Compound (CAS)SubstituentApplicationReference
Ethyl 4-chloro-2-(dioxaborolan) (195062-62-5)4-Chloro, ester groupMedicinal chemistry intermediates
2-(2-Bromo-3,5-dichlorophenyl) (1256781-65-3)Bromo, dichloroSuzuki coupling for polyaromatics
2-(3,4-Dimethoxyphenyl) (sc-281239)DimethoxyProteomics (protein binding assays)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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